

In-silico modeling of "1-(5-Nitro-1H-indazol-1-yl)ethanone" derivatives

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Compound of Interest

Compound Name: 1-(5-Nitro-1H-indazol-1-yl)ethanone

Cat. No.: B1290752

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In-Silico Modeling of 5-Nitroindazole Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in-silico modeling techniques for derivatives of the 5-nitro-1H-indazole scaffold, a privileged structure in medicinal chemistry with demonstrated potential in various therapeutic areas, including anticancer and antiprotozoal applications. While specific experimental data for "1-(5-Nitro-1H-indazol-1-yl)ethanone" derivatives are limited in publicly available literature, this guide leverages data from closely related 5-nitroindazole analogs to offer valuable insights into the application and comparison of computational methods in drug discovery. We will explore different in-silico approaches, compare their predictive power with available experimental data for analogous compounds, and provide detailed experimental protocols for relevant biological assays.

Comparison of In-Silico Modeling Approaches

The discovery and optimization of bioactive molecules are significantly accelerated by a variety of in-silico techniques. For 5-nitroindazole derivatives, these methods can be broadly categorized into structure-based and ligand-based approaches. The choice of method depends on the availability of a high-resolution structure of the biological target.

In-Silico Method	Description	Pros	Cons	Relevant Software Examples
Molecular Docking	Predicts the preferred orientation and binding affinity of a ligand to a target protein.	Computationally efficient for large libraries; provides insights into binding interactions.	Scoring functions can be inaccurate; does not account for protein flexibility.	AutoDock, Glide, GOLD, Surflex
Molecular Dynamics (MD) Simulations	Simulates the time-dependent behavior of a molecular system, providing insights into conformational changes and binding stability.	Accounts for protein and ligand flexibility; provides a more realistic representation of the binding event.	Computationally expensive; requires significant expertise to set up and analyze.	GROMACS, AMBER, NAMD, Desmond
Quantitative Structure-Activity Relationship (QSAR)	Develops mathematical models that relate the chemical structure of a series of compounds to their biological activity.	Useful for predicting the activity of new compounds without a known target structure; can identify key chemical features for activity.	Requires a dataset of compounds with known activities; predictive power is limited to the chemical space of the training set.	MOE, SYBYL, Dragon, PaDEL-Descriptor
Pharmacophore Modeling	Identifies the 3D arrangement of essential features of a ligand that are responsible for	Can be used for virtual screening to identify novel scaffolds; does not require a target structure.	The generated model is a hypothesis and may not represent the	LigandScout, Phase, Catalyst

its biological
activity.

true binding
mode.

Experimental Data for 5-Nitroindazole Derivatives

While data for **1-(5-Nitro-1H-indazol-1-yl)ethanone** derivatives are scarce, studies on other 5-nitroindazole analogs demonstrate their potential as antiprotozoal agents. The following table summarizes the in vitro activity of some 5-nitroindazolin-3-one derivatives against *Trypanosoma cruzi*, the causative agent of Chagas disease.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Compound ID	R1 Substituent	R2 Substituent	Epimastigote IC50 (μM)	Amastigote IC50 (μM)
1	H	2-picolyl	1.1 ± 0.3	5.4 ± 1.0
2a	Methyl	Benzyl	> 25	> 25
16	2-aminoethyl	Benzyl	0.49	0.41
24	2-acetoxyethyl	Benzyl	5.75	1.17
Benznidazole (Ref.)	-	-	1.5 - 4.5	1.5 - 4.5

Experimental Protocols

Synthesis of 1-(6-Nitro-1H-indazol-1-yl)ethanone (Positional Isomer)

A mixture of 6-nitro-1H-indazole (0.6 g, 3 mmol), acetic acid (2 ml), and acetic anhydride (10 ml) is heated under reflux for 24 hours.[\[6\]](#) After completion of the reaction, monitored by TLC, the solvent is removed under vacuum. The resulting residue is recrystallized from ethanol to yield the title compound.[\[6\]](#)

In Vitro Anti-*Trypanosoma cruzi* Activity Assay

Cell Culture and Parasites:

- Vero cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Trypanosoma cruzi epimastigotes (e.g., CL Brener strain) are grown in liver infusion tryptose (LIT) medium supplemented with 10% FBS at 28°C.
- Trypomastigotes are obtained from the supernatant of infected Vero cell cultures.

Anti-epimastigote Assay:

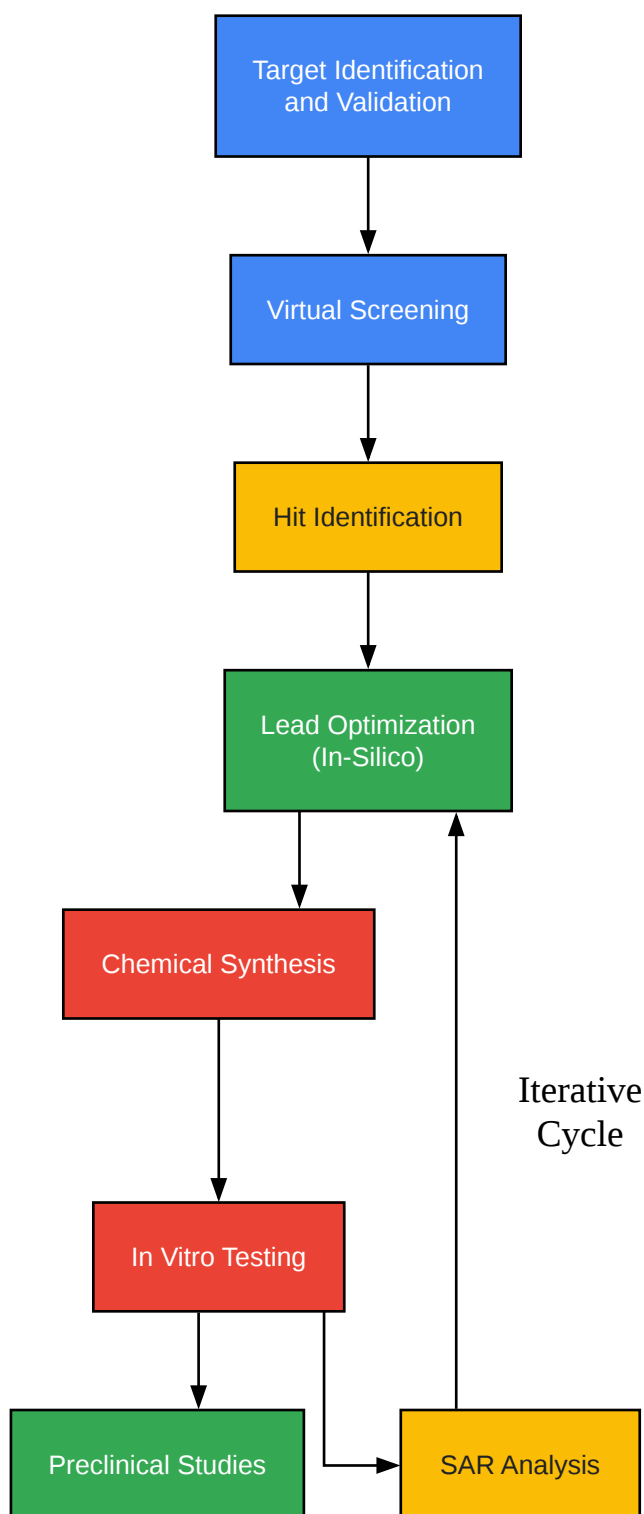
- Epimastigotes in the exponential growth phase are seeded in 96-well plates at a density of 1×10^6 parasites/mL.
- The test compounds are added at various concentrations, and the plates are incubated at 28°C for 72 hours.
- Parasite viability is assessed by adding resazurin solution and measuring the fluorescence after 4-6 hours of incubation.
- The IC₅₀ value is determined by plotting the percentage of growth inhibition against the compound concentration.

Anti-amastigote Assay:

- Vero cells are seeded in 96-well plates and incubated for 24 hours to allow for cell adhesion.
- The cells are then infected with trypomastigotes at a parasite-to-cell ratio of 10:1.
- After 24 hours of infection, the extracellular parasites are removed by washing.
- The test compounds are added to the infected cells and incubated for an additional 72 hours.
- The number of intracellular amastigotes is quantified by staining with Giemsa and counting under a microscope or by using a β -galactosidase reporter strain.
- The IC₅₀ value is calculated as the concentration that reduces the number of amastigotes by 50% compared to untreated controls.

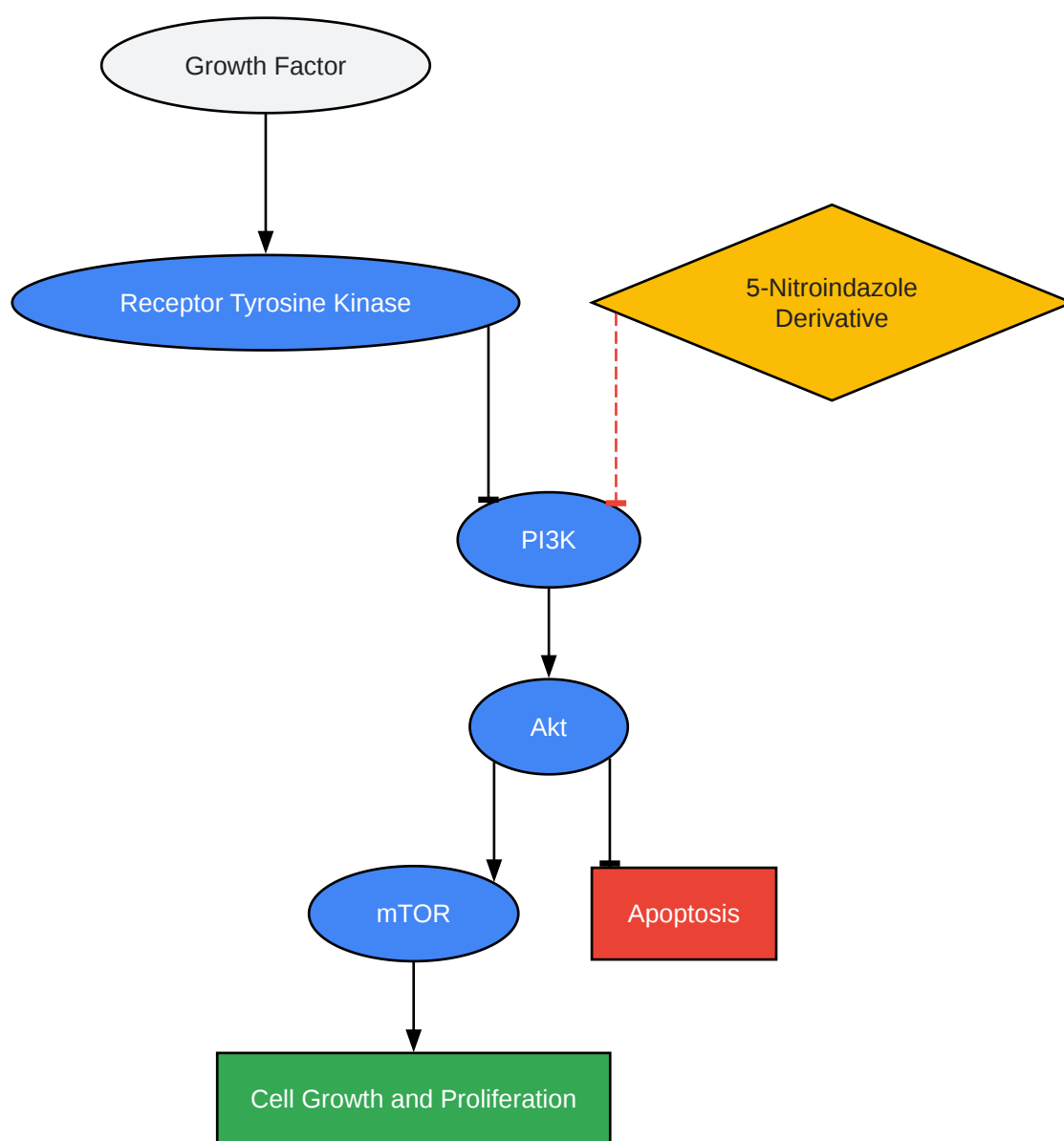
Visualizing In-Silico Workflows and Biological Pathways

The following diagrams, created using the DOT language, illustrate common workflows in computational drug discovery and a hypothetical signaling pathway that could be targeted by 5-nitroindazole derivatives.



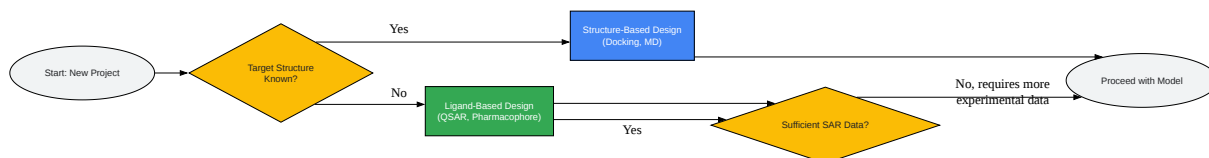
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Caption: A generalized workflow for in-silico drug discovery.



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Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by a 5-nitroindazole derivative.



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